molecular formula C20H28O6 B1677485 Oridonin CAS No. 28957-04-2

Oridonin

Cat. No.: B1677485
CAS No.: 28957-04-2
M. Wt: 364.4 g/mol
InChI Key: SDHTXBWLVGWJFT-UMXDBTPVSA-N
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Safety and Hazards

Several lines of evidence indicated that oridonin may exhibit adverse effects, even toxicity under specific circumstances . This has sparked intense debate and concern about the security of this compound . More detailed safety and hazards information can be found in the Safety Data Sheet .

  • Investigating the interrelationship between concentration and pharmacological effects as well as toxicity .
  • Reducing pharmacological toxicity .
  • Modifying the structure of this compound—one of the pivotal approaches to strengthen pharmacological activity and bioavailability .

Mechanism of Action

Target of Action

Oridonin, a natural terpenoid found in traditional Chinese herbal medicine Isodon rubescens, has been shown to interact with several molecular targets. One of the primary targets of this compound is NLRP3 , a protein involved in the inflammatory response . It also targets BAFF , a protein that plays a crucial role in B cell development and autoimmune diseases . Additionally, this compound has been found to interact with p53 and ERK pathways , which are involved in cell apoptosis .

Mode of Action

This compound exerts its effects by binding covalently to NLRP3 and blocking its interaction with NEK7, which ultimately prevents NLRP3 inflammasome assembly and activation . In terms of its anti-inflammatory effects, this compound suppresses BAFF expression, thereby improving serological and clinical manifestations of systemic lupus erythematosus . In the context of apoptosis, this compound activates p53 and ERK pathways, promoting the release of cytochrome c into the cytosol, resulting in apoptotic cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate immunity, which may affect its ability to inhibit cancer growth and progression . This compound also triggers oxidative stress and mitochondrial damage, leading to a notable decrease in WNT6, β-catenin, CLDN1, CCND1, and ZO-1 protein levels .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It is known that this compound’s clinical research and application have been hampered due to its poor pharmaceutical property . Future research directions should emphasize on investigating the interrelationship between concentration and pharmacological effects as well as toxicity, reducing pharmacological toxicity, and modifying the structure of this compound to strengthen its pharmacological activity and bioavailability .

Result of Action

This compound has a wide range of pharmacological properties, including anticancer, anti-inflammatory, hepatorenal activities as well as cardioprotective protective activities . It has been shown to inhibit cell proliferation, DNA, RNA, and protein synthesis of cancer cells, induce apoptosis, and exhibit an antimutagenic effect . This compound also alters m6A levels, gene and protein expression levels, along with metabolite levels within the cells .

Action Environment

It has been suggested that this compound could modulate immunity, which may affect its ability to inhibit cancer growth and progression, and may also facilitate other immunity-targeting drugs in an additive or synergistic manner

Biochemical Analysis

Biochemical Properties

Oridonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, such as β-catenin and WNT6, leading to alterations in gene expression and cellular function . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and increasing the levels of pro-apoptotic proteins such as Bax and caspase-3 . Furthermore, this compound influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cell function and treating diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to and inhibits the activity of topoisomerase II, leading to DNA damage and subsequent cell death . Additionally, this compound disrupts the Wnt/β-catenin signaling pathway by downregulating the expression of β-catenin and other associated proteins . This disruption results in altered gene expression and impaired cellular function. This compound also induces oxidative stress and mitochondrial damage, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its biological activity . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, this compound can induce adverse effects, including reproductive toxicity and damage to various organs . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and contribute to its overall pharmacological effects. Additionally, this compound has been shown to affect metabolic flux and alter the levels of key metabolites within cells . These interactions highlight the complex nature of this compound’s metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been observed to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . These findings provide insights into the compound’s transport and distribution within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the mitochondria, where it induces oxidative stress and mitochondrial damage . Additionally, this compound can target specific compartments within cells, such as the nucleus, where it interacts with DNA and other nuclear proteins . These localization patterns highlight the importance of subcellular targeting in this compound’s mechanism of action.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Oridonin involves a series of reactions starting from a readily available starting material, Isobutyraldehyde. The key steps involve the formation of a cyclic intermediate, followed by a series of oxidation and cyclization reactions to form the final product.", "Starting Materials": [ "Isobutyraldehyde", "Potassium tert-butoxide", "Methyl acrylate", "Sodium borohydride", "Methanol", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Dichloromethane", "Ethanol" ], "Reaction": [ "Step 1: Isobutyraldehyde is reacted with potassium tert-butoxide and methyl acrylate to form a cyclic intermediate.", "Step 2: The cyclic intermediate is oxidized using sodium borohydride and hydrogen peroxide to form a diol intermediate.", "Step 3: The diol intermediate is cyclized using sulfuric acid to form the Oridonin skeleton.", "Step 4: The Oridonin skeleton is further oxidized using sodium hydroxide and hydrogen peroxide to form the final product.", "Step 5: Purification of the final product is achieved through column chromatography using dichloromethane and ethanol as solvents." ] }

CAS No.

28957-04-2

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16-,18+,19-,20+/m0/s1

InChI Key

SDHTXBWLVGWJFT-UMXDBTPVSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C

SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Appearance

Solid powder

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lasidonin
oridonin
oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer
oridonin, (1alpha,6beta,7alpha,11alpha)-isomer
oridonin, (1alpha,6beta,7alpha,11beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oridonin
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